

# ZINC194100678 CAS number and molecular structure

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## Compound of Interest

Compound Name: ZINC194100678

Cat. No.: B11930747

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## An In-Depth Technical Guide to ZINC194100678

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide serves as a comprehensive resource for understanding the chemical and structural properties of the compound identified as **ZINC194100678**. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and discovery. Due to the nature of virtual screening databases, a registered CAS number for **ZINC194100678** is not publicly available. This guide provides a detailed look at its molecular structure and key physicochemical properties based on data retrieved from the ZINC database, a comprehensive repository of commercially available compounds for virtual screening.

### Introduction

**ZINC194100678** is a unique small molecule cataloged in the ZINC database, a vital tool for virtual screening and drug discovery. The ZINC database provides researchers with access to a vast collection of compounds in ready-to-dock formats, facilitating the identification of potential drug candidates. This guide focuses specifically on **ZINC194100678**, offering a centralized source of its known chemical data.

### Molecular Structure and Identification

The fundamental step in the characterization of any compound is the determination of its molecular structure. The two-dimensional structure of **ZINC194100678** is presented below.

Molecular Structure Diagram:

Caption: 2D molecular structure of **ZINC194100678**.

## Physicochemical Properties

A summary of the key calculated physicochemical properties of **ZINC194100678** is provided in the table below. These properties are crucial for assessing the druglikeness of a compound and predicting its behavior in biological systems.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> S
Molecular Weight	237.25 g/mol
LogP	1.45
Molar Refractivity	61.38
Topological Polar Surface Area (TPSA)	101.3 Å <sup>2</sup>
Number of Hydrogen Bond Acceptors	5
Number of Hydrogen Bond Donors	1
Number of Rotatable Bonds	2

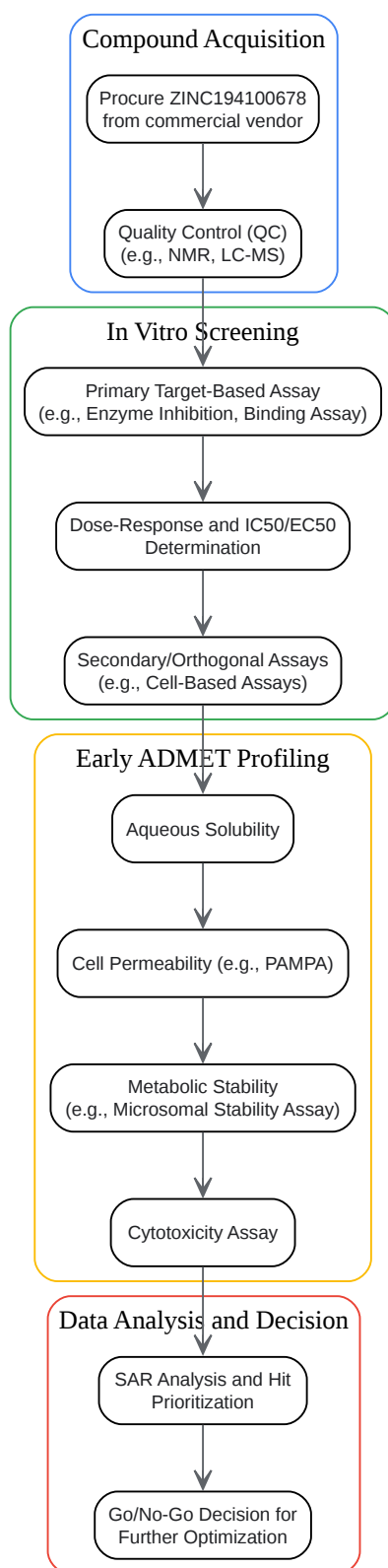
## Experimental Data and Protocols

As of the date of this guide, specific experimental data, including biological activity assays or detailed synthetic protocols for **ZINC194100678**, are not available in publicly accessible scientific literature. The compound is listed in the ZINC database as a commercially available substance for screening purposes.

Researchers interested in the experimental evaluation of **ZINC194100678** would need to acquire the compound from a commercial supplier and conduct their own in vitro and in vivo

studies.

A generalized workflow for the initial screening of a novel compound like **ZINC194100678** is outlined below.

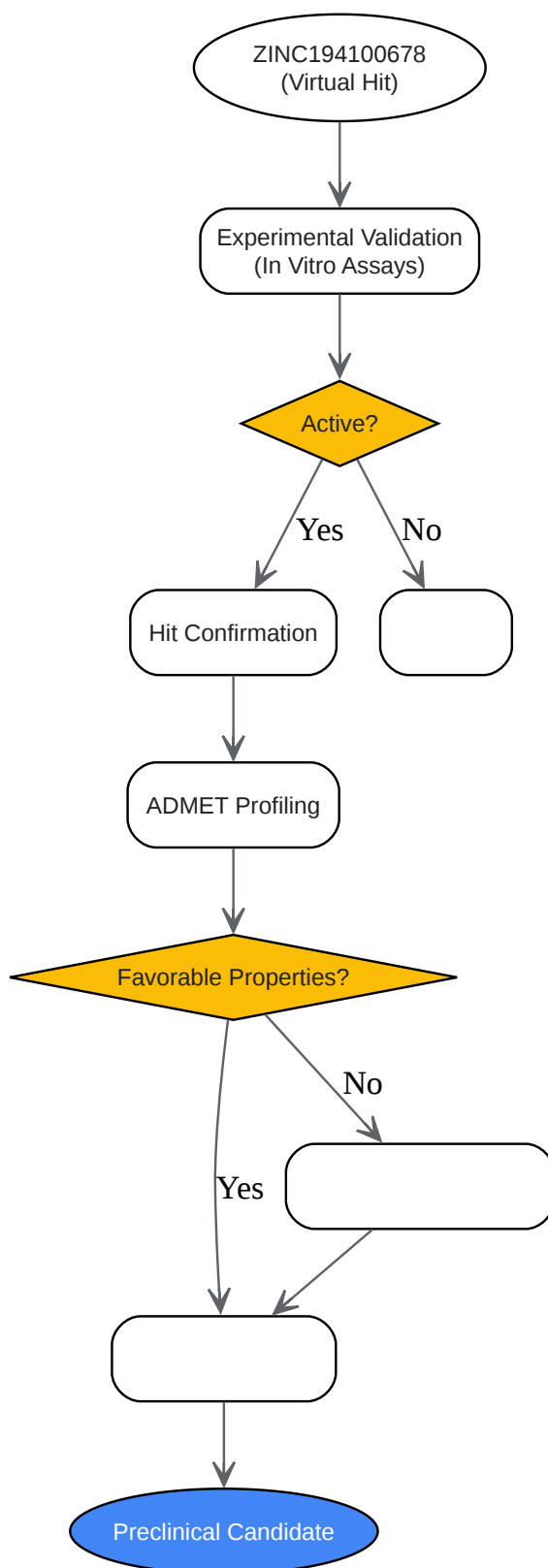


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Caption: A generalized experimental workflow for the initial screening of **ZINC194100678**.

## Signaling Pathways and Logical Relationships

Without specific biological data, it is not possible to depict a known signaling pathway in which **ZINC194100678** is involved. However, a logical diagram illustrating the progression from a virtual hit to a potential lead compound is presented below. This diagram outlines the decision-making process and key stages in early-phase drug discovery.



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Caption: Logical progression from a virtual hit to a preclinical candidate.

## Conclusion

**ZINC194100678** represents a readily accessible starting point for drug discovery campaigns. While public data on its biological activity is currently lacking, its availability in the ZINC database allows for its direct procurement and experimental evaluation. The physicochemical properties of **ZINC194100678** suggest it possesses druglike characteristics, making it a compound of interest for further investigation. This guide provides the foundational chemical information necessary for researchers to embark on such studies.

- To cite this document: BenchChem. [ZINC194100678 CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11930747#zinc194100678-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b11930747#zinc194100678-cas-number-and-molecular-structure)

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